

Independent validation of LBA-3 antibody specificity

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Compound of Interest		
Compound Name:	LBA-3	
Cat. No.:	B12376179	Get Quote

Clarification Regarding "LBA-3 Antibody"

It is important to clarify that the term "LBA-3" does not refer to an antibody. Scientific literature identifies LBA-3 as a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5). The request for an "independent validation of LBA-3 antibody specificity" likely stems from a misunderstanding of common abbreviations in biomedical research. "LBA" can also stand for "Ligand Binding Assay," a method used to characterize antibodies, or "Late-Breaking Abstract," a designation for recent findings presented at scientific conferences.

To address the core need for a guide on the independent validation of antibody specificity, this document will focus on a well-characterized and therapeutically relevant class of antibodies: those targeting the Lymphocyte-activation gene 3 (LAG-3). LAG-3 is a critical immune checkpoint receptor, and numerous monoclonal antibodies have been developed to target it for cancer immunotherapy.[1][2]

Independent Validation of Anti-LAG-3 Antibody Specificity: A Comparison Guide

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is paramount for the validity and reproducibility of experimental results. An antibody's specificity is its ability to bind exclusively to its intended target epitope with minimal off-target binding. This guide provides an objective comparison of validation data for antibodies targeting LAG-3, a key immunotherapeutic target.[3]



Data Presentation: Comparison of Anti-LAG-3 Antibodies

The following table summarizes specificity and validation data for selected therapeutic and research-use anti-LAG-3 antibodies. This information is compiled from manufacturer's data and independent publications. Direct head-to-head comparative studies for all commercially available antibodies are limited; therefore, data should be interpreted within the context of the specific experiments cited.



Antibody	Type / Host	Target Domain	Applications Validated	Key Specificity Validation Data
Relatlimab (BMS-986016)	Human IgG4	D1-D2 domain	Functional Assays, ELISA, Flow Cytometry	High-affinity binding to human LAG-3; blocks interaction with ligands MHC class II and FGL1.[4][5] No binding to mouse LAG-3.[6]
LBL-007	Human	Human LAG-3	Functional Assays, ELISA	Specifically binds human LAG-3 antigen but not human CD4 or mouse LAG-3.[7] Promotes IL-2 secretion in activated T cells. [7]
Clone 17B4	Mouse Monoclonal	Not specified	Immunohistoche mistry (IHC)	Demonstrated robust and reproducible staining of LAG-3 on immune cells in FFPE melanoma tissues across multiple IHC platforms.[8][9] [10]
Clone C9B7W	Rat IgG1	Mouse LAG-3	in vivo & in vitro neutralization, Flow Cytometry, WB	Reacts with mouse LAG-3; reported to block



				LAG-3 function in vivo.[11]
Proteintech (16616-1-AP)	Rabbit Polyclonal	Human LAG-3	WB, IHC, IF, IP	Validated by WB in various cell lysates and IHC on human tonsillitis tissue.
Abcam (ab209238)	Rabbit Monoclonal	Mouse LAG-3	WB, IP, ICC/IF	Validated by immunoprecipitat ion followed by Western blot in activated mouse splenocytes.

Experimental Protocols for Key Validation Experiments

The following are detailed methodologies for critical experiments to independently validate antibody specificity.

- 1. Western Blot (WB) using Knockout/Knockdown Lysates
- Objective: To confirm the antibody detects a protein of the correct molecular weight that is absent in cells genetically modified to not express the target protein.
- Methodology:
 - Lysate Preparation: Prepare whole-cell lysates from a wild-type cell line expressing LAG-3 (e.g., activated human PBMCs) and a corresponding LAG-3 knockout (KO) or knockdown (KD) cell line.
 - SDS-PAGE: Separate 20-30 μg of protein lysate per lane on a 4-15% polyacrylamide gel.
 - Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.



- Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibody Incubation: Incubate the membrane with the anti-LAG-3 primary antibody (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate
 and image the blot. A specific antibody will show a band at the expected molecular weight
 (~70 kDa for LAG-3) in the wild-type lane and no band in the KO/KD lane.
- 2. Immunohistochemistry (IHC) on Validated Tissues
- Objective: To verify that the antibody stains the appropriate cell types and localizes correctly
 within tissues known to express (positive control) and not express (negative control) the
 target.
- Methodology:
 - Tissue Preparation: Use formalin-fixed paraffin-embedded (FFPE) sections of human tonsil or spleen (positive control) and a non-immune tissue like skeletal muscle (negative control).[13]
 - Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
 - Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0).
 - Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and nonspecific binding with a protein block solution.



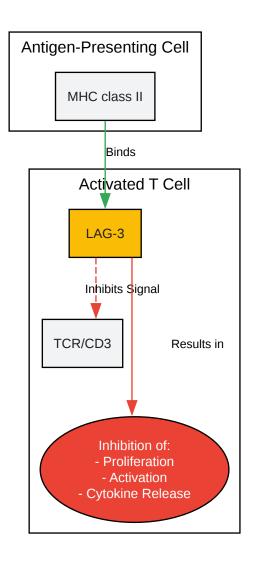
- Primary Antibody Incubation: Incubate sections with the anti-LAG-3 antibody (e.g., at 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.
- Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to avoid endogenous biotin.
- Chromogen: Apply a chromogen like DAB and monitor for signal development.
- Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate, and mount. Specific staining should be observed on lymphocytes in the positive control tissue and be absent in the negative control tissue.[14]
- 3. Ligand Blocking Assay (for functional antibodies)
- Objective: To confirm that the antibody can block the interaction between LAG-3 and its primary ligand, MHC class II.
- · Methodology:
 - Cell Lines: Use an MHC class II-positive cell line (e.g., Daudi or Raji B-lymphoid cells) and a recombinant human LAG-3-Fc fusion protein.
 - Antibody Pre-incubation: Pre-incubate varying concentrations of the anti-LAG-3 antibody (e.g., Relatlimab) or an isotype control with the LAG-3-Fc fusion protein.[4]
 - Binding Reaction: Add the antibody/LAG-3-Fc mixture to the MHC class II-positive cells and incubate to allow binding.
 - Detection: Wash the cells and detect the amount of bound LAG-3-Fc using a fluorescently labeled anti-Fc secondary antibody.
 - Analysis: Analyze the cells by flow cytometry. A functional blocking antibody will show a
 dose-dependent decrease in the fluorescence signal, indicating inhibition of the LAG3/MHC class II interaction. The half-maximal inhibitory concentration (IC50) can be
 calculated.[4]

Mandatory Visualizations



LAG-3 Signaling Pathway

LAG-3 is an inhibitory receptor expressed on activated T cells.[15] Upon binding its ligand, primarily MHC class II on antigen-presenting cells (APCs), LAG-3 transduces an inhibitory signal that attenuates T-cell receptor (TCR) signaling, leading to reduced T cell proliferation, activation, and cytokine secretion.[3][16]



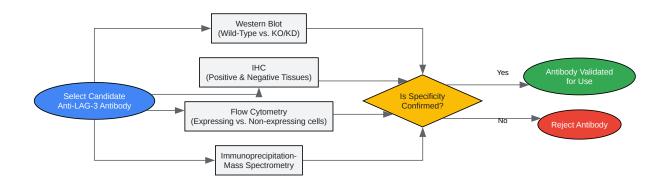
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Caption: The LAG-3 inhibitory signaling pathway in T cells.

Experimental Workflow for Antibody Specificity Validation



A rigorous, multi-step workflow is essential for the independent validation of an antibody's specificity before its use in critical experiments.



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